molecular formula C5H15ClN4 B7988955 1-(4-Aminobutyl)guanidine hydrochloride

1-(4-Aminobutyl)guanidine hydrochloride

Cat. No. B7988955
M. Wt: 166.65 g/mol
InChI Key: KETPHVGICLLJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminobutyl)guanidine, also known as Agmatine, is a natural substance formed by the decarboxylation of the amino acid arginine . It is a polyamine synthesized from L-arginine catalyzed by arginine decarboxylase . It is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant .


Synthesis Analysis

The synthesis of 1-(4-Aminobutyl)guanidine involves a two-step method that includes the treatment of labelled cyanamide with N-Boc-1,4-butanediamine, followed by a BOC deprotection . This method provides a new synthetic route to access the labelled agmatine .


Molecular Structure Analysis

The molecular structure of 1-(4-Aminobutyl)guanidine was confirmed by 1D NMR, 2D NMR, and IR spectroscopy . The NMR data provided detailed information about the chemical shifts of the protons and carbons in the molecule .

Safety and Hazards

1-(4-Aminobutyl)guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) .

properties

IUPAC Name

2-(4-aminobutyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETPHVGICLLJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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